molecular formula C13H12N2O3S B2523071 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide CAS No. 477547-39-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide

Cat. No.: B2523071
CAS No.: 477547-39-0
M. Wt: 276.31
InChI Key: IXPCUCQIXAOFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide is a synthetic organic compound featuring a benzodioxole ring system linked to a 2-aminothiazole core through a propionamide group. This structure incorporates key pharmacophores recognized in medicinal chemistry, suggesting significant potential for diverse research applications. The benzodioxole moiety is a privileged structure in drug discovery, known to contribute to biological activity by influencing a compound's binding affinity and metabolic stability. The aminothiazole scaffold is a prominent heterocycle in pharmaceuticals, associated with a broad spectrum of biological activities. Research on analogous structures indicates that compounds containing the benzo[d][1,3]dioxole and thiazole units have been explored as tyrosinase inhibitors for potential use in hyperpigmentation disorders . Furthermore, such molecular frameworks are frequently investigated in the development of anti-inflammatory and analgesic agents . The presence of the thiazole ring also links this compound to a class of molecules known as thiazolidinediones (glitazones), which have been extensively studied for their mechanism of action as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, a key target in metabolic disease research . As a building block, this compound offers researchers a versatile template for further chemical modification and structure-activity relationship (SAR) studies. It can be utilized in the synthesis of more complex molecules or libraries for high-throughput screening in various drug discovery programs. This compound is supplied for research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this product with care, utilizing appropriate personal protective equipment and safety protocols in a laboratory setting.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-2-12(16)15-13-14-9(6-19-13)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPCUCQIXAOFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents Molecular Weight Key Features Reference
Target Compound 4-(benzo[d][1,3]dioxol-5-yl)thiazole, 2-propionamide ~304.3 g/mol Propionamide chain; benzodioxole moiety -
ASN90 5-(4-(1-(benzodioxol-5-yl)ethyl)piperazinyl)-1,3,4-thiadiazole, 2-acetamide - Thiadiazole core; piperazine linker; benzodioxole
LSN3316612 2-acetamide, 4-(methyl-pyridinyloxy)piperidine, 5-(fluoropyridinyl)thiazole - Fluoropyridinyl; piperidine substituent
Compound 84 4-(4-hydroxyphenyl)thiazole, 5-(4-methoxybenzoyl), cyclopropanecarboxamide - Cyclopropane; methoxybenzoyl; hydroxylphenyl
Compound 89 4-(4-(methylthio)phenyl)thiazole, 5-([1,1'-biphenyl]-4-carbonyl), cyclopropanecarboxamide 591.14 g/mol Biphenyl carbonyl; methylthiophenyl
CAS 941987-26-4 4-((4-methoxyphenyl)sulfonyl)butanamide, benzodioxolyl-thiazole 460.5 g/mol Sulfonylbutanamide; methoxyphenyl
CAS 895474-70-1 3-((4-fluorophenyl)sulfonyl)propanamide, benzodioxolyl-thiazole 434.5 g/mol Fluorophenyl sulfonyl; propanamide

Key Observations:

Side Chain Modifications :

  • The target compound’s propionamide group (3-carbon chain) contrasts with butanamide (4-carbon, e.g., CAS 941987-26-4) and cyclopropanecarboxamide (e.g., Compounds 84, 89) . Cyclopropane rings introduce steric constraints and metabolic stability, while sulfonyl groups (e.g., CAS 895474-70-1) enhance polarity and target binding .
  • ASN90 and LSN3316612 replace the benzodioxole with piperazine or pyridinyl groups, altering pharmacokinetic profiles .

Thiazole Substitutions :

  • The 4-position of the thiazole ring is highly variable. The target’s benzodioxole group differs from biphenyl carbonyl (Compound 89) and methoxybenzoyl (Compound 84), which may influence target selectivity .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for similar amides, such as coupling propionic acid derivatives with 2-amino-thiazole intermediates using HATU/DIPEA . Cyclopropane-containing analogs (e.g., Compound 89) require additional steps, such as cyclopropanecarboxylic acid coupling .

Physicochemical Properties

  • Polarity : Sulfonyl and cyclopropane groups increase polarity, which may enhance solubility but reduce membrane permeability .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety and a thiazole ring, which are critical for its biological activity. The molecular formula is C13H12N2O2SC_{13}H_{12}N_2O_2S with a molecular weight of approximately 252.31 g/mol.

Property Value
Molecular FormulaC13H12N2O2SC_{13}H_{12}N_2O_2S
Molecular Weight252.31 g/mol
CAS Number185613-91-6

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity . A study highlighted its efficacy against various cancer cell lines, demonstrating lower IC50 values compared to standard chemotherapeutics.

Case Studies and Research Findings

  • In Vitro Anticancer Efficacy :
    • The compound was tested against several cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The IC50 values were reported as follows:
      • HepG2: 2.38 µM
      • HCT116: 1.54 µM
      • MCF7: 4.52 µM
    • These values indicate a potent antiproliferative effect compared to doxorubicin, which had IC50 values of 7.46 µM (HepG2), 8.29 µM (HCT116), and 4.56 µM (MCF7) .
  • Mechanisms of Action :
    • The anticancer mechanisms were investigated through various assays:
      • EGFR Inhibition : The compound was found to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cancer proliferation.
      • Apoptosis Induction : Annexin V-FITC assays indicated increased apoptosis in treated cells.
      • Cell Cycle Analysis : Results showed G1 phase arrest, indicating interference with cell cycle progression.
      • Mitochondrial Pathway Activation : The expression levels of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) were altered, favoring apoptosis .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that this compound binds effectively to key proteins involved in cancer pathways, providing insights into its potential therapeutic applications .

Summary of Biological Activities

Activity Type Description
AnticancerSignificant antiproliferative effects on multiple cancer cell lines.
Apoptosis InductionPromotes programmed cell death via mitochondrial pathways.
EGFR InhibitionInterferes with signaling pathways critical for cancer growth.

Q & A

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiazole FormationThiourea, EtOH, reflux, 6h7295%
Propionamide CouplingPropionyl chloride, Et₃N, DMF, 0°C6898%
PurificationSilica gel column (CH₂Cl₂:MeOH 9:1)-99%

Q. Table 2. Biological Activity of Structural Analogs

Analog StructureIC₅₀ (μM) MCF-7TargetKey Modification
Benzo[d][1,3]dioxole-thiazole1.2EGFRNone (Parent)
4-Chlorophenyl-thiazole0.8VEGFREnhanced hydrophobicity
Nitro-substituted thiazole2.5Topoisomerase IIReduced cell penetration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.